3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide is a complex organic compound that features a benzotriazole moiety linked to a triazinoindole structure via a sulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide typically involves multi-step organic reactions. The initial step often includes the formation of the benzotriazole moiety, followed by the introduction of the triazinoindole structure. The final step involves the formation of the sulfide bridge, which links the two moieties together. Common reagents used in these reactions include sulfur-containing compounds, such as thiols or disulfides, and various catalysts to facilitate the formation of the sulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzotriazole and triazinoindole moieties can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazol-1-ylmethyl benzoic acid: A related compound with a benzotriazole moiety linked to a benzoic acid structure.
N-(1H-Benzotriazol-1-ylmethyl)formamide: Features a benzotriazole moiety linked to a formamide group.
1-Methyl-1H-1,2,3-benzotriazol-4-amine: Contains a benzotriazole moiety with an amine group.
Uniqueness
1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide is unique due to its combination of a benzotriazole moiety and a triazinoindole structure linked by a sulfide bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N7S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethylsulfanyl)-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C19H17N7S/c1-12(2)26-15-9-5-3-7-13(15)17-18(26)20-19(23-22-17)27-11-25-16-10-6-4-8-14(16)21-24-25/h3-10,12H,11H2,1-2H3 |
InChI Key |
AKEMEWAZQPOYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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